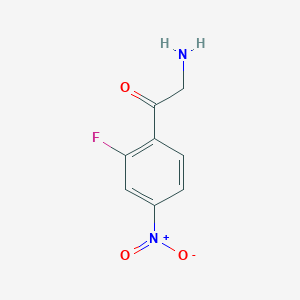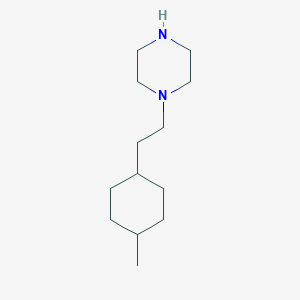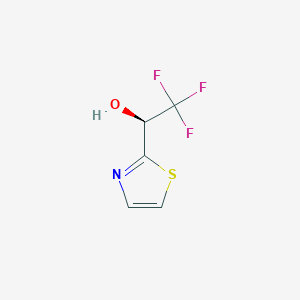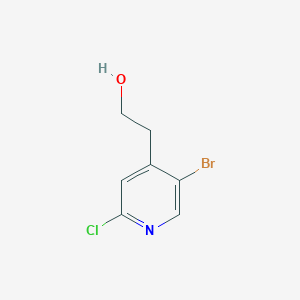![molecular formula C10H10N2OS B13602658 4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)
4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones in the presence of a catalyst such as polyethylene glycol-400 under microwave irradiation . This method is efficient and environmentally friendly, providing good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial, antimalarial, and antitubercular activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interfere with cellular pathways, leading to its biological effects. Molecular docking studies have shown that the compound can bind to targets such as pantothenate synthetase, which is involved in the biosynthesis of coenzyme A .
類似化合物との比較
Similar Compounds
- 6-Methylimidazo[2,1-b]thiazol-5-ylmethanamine
- 6-Methylimidazo[2,1-b]thiazol-5-ylmethanol
Uniqueness
4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one is unique due to its specific structure, which combines both imidazole and thiazole rings with a butenone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C10H10N2OS |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
(E)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-7(13)3-4-9-8(2)11-10-12(9)5-6-14-10/h3-6H,1-2H3/b4-3+ |
InChIキー |
ZKXSFOOFQOLTEL-ONEGZZNKSA-N |
異性体SMILES |
CC1=C(N2C=CSC2=N1)/C=C/C(=O)C |
正規SMILES |
CC1=C(N2C=CSC2=N1)C=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)



![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)

